9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Description

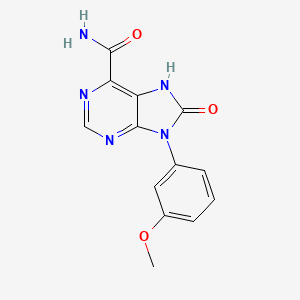

9-(3-Methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative featuring a 3-methoxyphenyl substituent at position 9 and a carboxamide group at position 6.

Properties

IUPAC Name |

9-(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5O3/c1-21-8-4-2-3-7(5-8)18-12-10(17-13(18)20)9(11(14)19)15-6-16-12/h2-6H,1H3,(H2,14,19)(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJBSPFSYGVNFRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C3=NC=NC(=C3NC2=O)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

9-(3-Methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, characterized by a methoxy-substituted phenyl group and a carboxamide functional group, suggests possible interactions with various biological targets. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H11N5O3

- Molecular Weight : 285.263 g/mol

- IUPAC Name : 9-(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in the body. The compound may act as an inhibitor of specific kinases and other proteins involved in cellular signaling pathways.

Potential Targets:

- Protein Kinase CK2 : Related compounds have shown potential as CK2 inhibitors, which are implicated in cancer progression and cell proliferation.

- Aurora Kinases : Some studies suggest that purine derivatives can inhibit Aurora kinases, which are critical for cell division.

Anticancer Properties

Research indicates that purine derivatives exhibit significant anticancer activity. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF7 (breast cancer) | TBD | |

| 2-(4-Hydroxyphenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide | NCI-H460 (lung cancer) | TBD |

The specific IC50 values for the compound itself are still under investigation; however, its structural similarities to known active compounds suggest a potential for significant biological activity.

Interaction Studies

In vitro studies have shown that this compound can bind to various macromolecules, influencing their activity. Such interactions are crucial for understanding its therapeutic potential.

Case Studies and Research Findings

- Cytotoxicity Studies : In a study evaluating several purine derivatives, this compound was assessed for its cytotoxic effects against several cancer cell lines. Results indicated promising activity that warrants further exploration.

- Mechanistic Insights : Research has indicated that the methoxy group on the phenyl ring enhances the compound's ability to penetrate cellular membranes and interact with intracellular targets.

Comparison with Similar Compounds

Structural Variations and Substitution Patterns

Key structural differences among purine-6-carboxamide derivatives lie in the substituents at positions 2 and 9 of the purine core. Below is a comparative analysis:

Note: Molecular formula and weight for the target compound are inferred from structural analogs due to lack of direct evidence.

Physicochemical Properties

- Solubility: The 3-methoxyphenyl group in the target compound enhances polarity compared to analogs with methyl or cyano substituents (e.g., ). Methoxy’s electron-donating nature may improve aqueous solubility via hydrogen bonding .

- Stability: Electron-withdrawing groups (e.g., cyano in ) may reduce stability under acidic/basic conditions, whereas methoxy/ethoxy groups () offer metabolic resistance .

Q & A

Q. Approach :

- Quantum chemical calculations : To model electronic properties (e.g., HOMO/LUMO energies) and predict reactivity sites for functionalization .

- Molecular docking : To simulate interactions with biological targets (e.g., kinase enzymes) and prioritize derivatives with high binding affinity .

- Machine learning : Training models on existing bioactivity data (IC₅₀ values) to predict structure-activity relationships (SAR) and guide synthetic prioritization .

Case study : Derivatives with electron-withdrawing groups (e.g., -F) at the purine 2-position showed improved inhibitory activity against tyrosine kinases in silico, validated by in vitro assays .

Advanced: What experimental strategies resolve contradictions in reported biological activity data?

Issue : Discrepancies in IC₅₀ values across studies (e.g., anticancer activity in HepG2 vs. MCF-7 cells).

Solutions :

- Standardized assays : Use identical cell lines, incubation times (e.g., 48 hrs), and controls (e.g., doxorubicin) to minimize variability .

- Metabolic stability testing : Evaluate compound degradation in cell media (e.g., LC-MS monitoring) to distinguish true bioactivity from artifactual results .

- Orthogonal validation : Combine in vitro assays with ex vivo models (e.g., patient-derived organoids) to confirm target engagement .

Advanced: How do researchers optimize reaction yields when scaling up synthesis?

Challenges : Reduced yields at larger scales due to heat transfer inefficiencies or byproduct accumulation.

Methodology :

- Design of Experiments (DoE) : Use factorial designs to screen critical parameters (temperature, catalyst loading, stoichiometry) and identify interactions affecting yield .

- Flow chemistry : Continuous flow systems improve heat management and reduce side reactions (e.g., epoxidation during oxidation steps) .

- In-line analytics : Real-time FTIR or Raman spectroscopy to monitor reaction progress and adjust conditions dynamically .

Basic: What are the solubility and stability profiles of this compound under physiological conditions?

- Solubility : Moderate solubility in DMSO (>10 mM) but poor aqueous solubility (<0.1 mg/mL), requiring formulation with cyclodextrins or lipid nanoparticles for in vivo studies .

- Stability : Stable in solid form at −20°C for >6 months. In solution (pH 7.4), degradation occurs within 24 hrs at 37°C, necessitating fresh preparation for assays .

Advanced: How can researchers elucidate the mechanism of action using omics approaches?

Q. Workflow :

- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify proteins downregulated post-treatment (e.g., apoptosis regulators like Bcl-2).

- Transcriptomics : RNA-seq to map pathway enrichment (e.g., oxidative stress response pathways).

- Metabolomics : LC-MS-based profiling to track changes in purine metabolism intermediates (e.g., hypoxanthine accumulation) .

Advanced: What strategies mitigate regioselectivity challenges during functionalization?

Problem : Competing reactions at N-7 vs. N-9 positions of the purine core.

Solutions :

- Protecting groups : Use tert-butoxycarbonyl (Boc) to block N-9, directing electrophiles to N-7 .

- Metal-directed synthesis : Pd-catalyzed C–H activation to selectively functionalize the methoxyphenyl ring .

- Solvent effects : High-polarity solvents (e.g., DMSO) favor N-9 reactivity due to enhanced nucleophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.